molecular formula C26H19ClFN3O3S B14997387 N-(2-chlorobenzyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-(2-chlorobenzyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B14997387
M. Wt: 508.0 g/mol
InChI Key: WSZJRGCBFMXQQS-UHFFFAOYSA-N
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Description

This compound features a fused benzothieno[3,2-d]pyrimidine core substituted at position 1 with a 2-chlorobenzyl group via an acetamide linker and at position 3 with a 4-fluorobenzyl group.

Properties

Molecular Formula

C26H19ClFN3O3S

Molecular Weight

508.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C26H19ClFN3O3S/c27-20-7-3-1-5-17(20)13-29-22(32)15-30-23-19-6-2-4-8-21(19)35-24(23)25(33)31(26(30)34)14-16-9-11-18(28)12-10-16/h1-12H,13-15H2,(H,29,32)

InChI Key

WSZJRGCBFMXQQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC5=CC=CC=C53)Cl

Origin of Product

United States

Biological Activity

N-(2-chlorobenzyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with notable biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

  • Molecular Formula: C22H17ClFN3O3S
  • Molecular Weight: 508.0 g/mol
  • IUPAC Name: N-[(2-chlorophenyl)methyl]-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-benzothiolo[3,2-d]pyrimidin-1-yl]acetamide

This compound features a thieno[3,2-d]pyrimidine core with substituent groups that may enhance its biological interactions and stability.

The biological activity of N-(2-chlorobenzyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is largely attributed to its ability to interact with specific enzymes and receptors in the body. Studies suggest that it may exhibit:

  • Inhibition of Histone Deacetylases (HDACs): Similar compounds have shown significant inhibition of HDACs, which play a crucial role in cancer cell proliferation and survival. For instance, related compounds have demonstrated IC50 values in the nanomolar range against HDAC3 .
  • Antitumor Activity: The compound has been investigated for its potential to inhibit tumor growth. In vitro studies indicate that it may induce apoptosis in cancer cells and disrupt cell cycle progression .

Biological Activity Data

Activity IC50 Value Cell Line/Model Reference
HDAC Inhibition95.48 nMHepG2 (liver cancer)
Antiproliferative Activity1.30 µMHepG2
Tumor Growth Inhibition48.89% TGIXenograft model

Case Studies and Research Findings

  • Anticancer Screening: A study screened various compounds for anticancer activity using multicellular spheroids as models. N-(2-chlorobenzyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide was identified as a promising candidate due to its potent inhibitory effects on tumor growth .
  • Neuroprotective Effects: Related compounds have been studied for their neuroprotective properties in models of epilepsy. These studies suggest that structural modifications can enhance protective effects against oxidative stress and seizure activity .

Comparison with Similar Compounds

Structural Analogues with Benzothieno-Pyrimidine Cores

N-(4-Chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide ()
  • Core Structure: Benzothieno[2,3-d]pyrimidin-4-one.
  • Substituents :
    • 4-Chlorophenyl at position 3.
    • Sulfanyl group at position 2 linked to a 4-chloro-2-methylphenyl acetamide.
  • The sulfanyl group (-S-) may confer distinct redox properties or metabolic stability compared to the target’s acetamide linker .
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide ()
  • Core Structure: Benzothieno-triazolopyrimidine.
  • Substituents :
    • Phenyl group via sulfanyl-acetamide.
  • Key Differences :
    • The triazolo ring introduces additional nitrogen atoms, altering electron distribution and hydrogen-bonding capacity.
    • The tetrahydro core may reduce planarity, affecting binding to flat enzymatic active sites compared to the target compound .

Analogues with Varied Heterocyclic Cores

(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile ()
  • Core Structure : Thiazolo[3,2-a]pyrimidine.
  • Substituents: 4-Cyanobenzylidene and 5-methylfuran groups.
  • The cyano group (-CN) and furan substituent may enhance solubility but decrease lipophilicity relative to the target’s halogenated benzyl groups .
2-[3-(2-Chlorobenzyl)-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-(2-fluorophenyl)acetamide ()
  • Core Structure : Pyrimido[5,4-b]indole.
  • Substituents :
    • 2-Chlorobenzyl and 2-fluorophenyl groups.
  • Key Differences: The indole fusion introduces a bicyclic aromatic system with distinct electronic properties. The 8-methyl group may sterically hinder interactions compared to the target compound’s unsubstituted benzothieno core .

Comparative Analysis of Pharmacological Relevance

Compound Core Structure Key Substituents Potential Advantages
Target Compound Benzothieno[3,2-d]pyrimidine 2-Cl-benzyl, 4-F-benzyl High lipophilicity, strong H-bonding via dioxo moiety, optimal for kinase inhibition.
Compound Benzothieno[2,3-d]pyrimidin-4-one 4-Cl-phenyl, -S- linker Enhanced metabolic stability due to sulfanyl group; hexahydro core improves solubility.
Compound Thiazolo[3,2-a]pyrimidine 4-CN-benzylidene, 5-methylfuran Polar groups improve aqueous solubility; furan may confer anti-inflammatory activity.
Compound Pyrimido[5,4-b]indole 2-Cl-benzyl, 2-F-phenyl Indole core may enhance DNA intercalation; fluorine improves bioavailability.

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